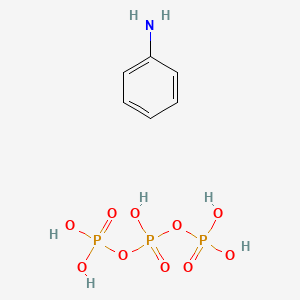

AnTPP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

95478-50-5 |

|---|---|

Molecular Formula |

C6H12NO10P3 |

Molecular Weight |

351.08 g/mol |

IUPAC Name |

aniline;diphosphono hydrogen phosphate |

InChI |

InChI=1S/C6H7N.H5O10P3/c7-6-4-2-1-3-5-6;1-11(2,3)9-13(7,8)10-12(4,5)6/h1-5H,7H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

InChI Key |

WEWFHQJWLPJCJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

anilinium tripolyphosphate AnTPP |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 4-ANPP in Fentanyl Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical precursor in the primary synthesis pathways of fentanyl and its analogues. This document outlines the key chemical methodologies for the synthesis of fentanyl from 4-ANPP, with a focus on the widely recognized Siegfried and Gupta methods. Detailed experimental protocols, quantitative analysis of reaction yields, and process workflows are presented to offer a comprehensive resource for researchers in forensic science, toxicology, and pharmaceutical development. The objective is to provide a clear and technical elucidation of the synthetic chemistry underpinning the production of this potent opioid, thereby supporting research and development efforts.

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is the immediate precursor to fentanyl.[1][2] Its chemical structure provides the core scaffold upon which the final propionamide group is added to yield the active fentanyl molecule. While pharmacologically inactive itself, 4-ANPP is a key indicator in forensic analysis, often detected as an impurity in illicitly manufactured fentanyl, signifying incomplete reaction or inadequate purification.[1][3] This guide details the primary synthetic routes that utilize 4-ANPP, offering a granular look at the chemical transformations involved.

Primary Synthesis Pathways Involving 4-ANPP

Two predominant methods are employed for the synthesis of fentanyl that involve 4-ANPP as a key intermediate: the Siegfried method and the Gupta "one-pot" method. An alternative pathway, which also produces 4-ANPP, starts from 4-anilinopiperidine.

The Siegfried Method

The Siegfried method is a well-documented, multi-step synthesis.[1][4] It begins with the creation of N-phenethyl-4-piperidone (NPP), which is then converted to 4-ANPP through reductive amination. The final step is the acylation of 4-ANPP to produce fentanyl.

The overall workflow can be visualized as a two-stage process leading to the final product.

The core transformation in the Siegfried method is the reductive amination of NPP with aniline to form the 4-ANPP intermediate.

References

The Central Role of 4-ANPP in the Clandestine Manufacturing of Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 4-anilino-N-phenethylpiperidine (4-ANPP) in the clandestine synthesis of fentanyl and its analogues. 4-ANPP, a direct precursor to these potent synthetic opioids, has become a focal point for law enforcement and forensic chemists due to its prevalence in illicit drug manufacturing. This document details the primary synthesis pathways involving 4-ANPP, presents quantitative data on its occurrence, outlines experimental methodologies for its conversion to fentanyl, and illustrates the pharmacological signaling cascade of the resulting opioid.

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a key chemical intermediate in the production of fentanyl and numerous potent fentanyl analogues.[1] Its significance in clandestine drug manufacturing is underscored by its classification as a Schedule II controlled substance in the United States and its international regulation.[2] The presence of 4-ANPP in seized drug samples or in postmortem toxicological analyses is a strong indicator of illicit fentanyl production.[2][3] This guide aims to provide a detailed technical understanding of the chemistry, analytics, and pharmacology related to 4-ANPP's role in the illicit opioid crisis.

Chemical Synthesis Pathways Involving 4-ANPP

Two primary synthesis routes are commonly associated with the use of 4-ANPP in clandestine fentanyl production: the Siegfried method and the Gupta method. Both pathways utilize 4-ANPP as the immediate precursor, which is then acylated to yield fentanyl.

The Siegfried Route

The Siegfried route historically involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to produce 4-ANPP.[1] This intermediate is then reacted with propionyl chloride or a similar acylating agent to form fentanyl.

The Gupta Route

More recently, the Gupta method has gained prominence in clandestine laboratories. This route can also involve the synthesis of 4-ANPP, which is subsequently acylated. The presence of specific impurities, such as phenethyl-4-ANPP, can suggest the use of the Gupta method.[4]

Data Presentation: Quantitative Analysis of 4-ANPP and Fentanyl

The prevalence of 4-ANPP and the purity of clandestinely produced fentanyl are critical data points for understanding the illicit drug market. The following tables summarize findings from various forensic and research analyses.

| Sample Type | Analyte | Concentration Range | Average Concentration | Number of Samples (n) | Reference |

| Postmortem Blood | 4-ANPP | 0.10 - 38 ng/mL | 3.13 ± 2.37 µg/L | 72 (positive results) | [3] |

| Postmortem Blood | Fentanyl | 0.27 - 66 ng/mL | - | 82 (positive results) | [3] |

| Illicit Powder | Fentanyl | 0.1% - 75.6% | 14.4% | 666 | [5] |

| Illicit Pills | Fentanyl | 0.01 - 8.4 mg/tablet | 2.2 mg/tablet | 471 | [5] |

| Illicit Tar | Fentanyl | - | 7.2% | 36 | [5] |

Note: Data from different studies may use different units (e.g., ng/mL vs. µg/L). Direct comparison should be made with caution.

| Fentanyl Purity in Consumer-Level Samples (Los Angeles, 2023-2025) | ||

| Sample Form | Average Purity | Number of Samples (n) |

| Powder | 10.8% | 318 |

| Pills | 1.4% | 11 |

| Tar | 3.2% | 22 |

| Expected Drug | ||

| Fentanyl | 10.9% | 308 |

| Heroin | 2.7% | 24 |

Source: High Variation in Purity of Consumer-Level Illicit Fentanyl Samples in Los Angeles, 2023–2025[6][7]

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of fentanyl from 4-ANPP, based on information from patent literature. This information is for academic and research purposes only and should not be attempted.

Synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP) from 4-anilinopiperidine

This step is often a precursor to the final acylation.

-

Reactants:

-

4-anilinopiperidine: 17.6 g (0.10 moles)

-

100% Sodium Hydroxide Solution: 50 mL

-

2-phenethyl bromide: 37 g (0.2 moles)

-

-

Procedure:

-

In a two-neck round-bottom flask equipped with a condenser, combine 4-anilinopiperidine and the sodium hydroxide solution.

-

Heat the reaction mixture to 120°C.

-

Add 2-phenethyl bromide to the heated mixture.

-

Stir the reaction mixture for 2 hours.

-

After the reaction is complete, pour the mixture into ice-cooled water.

-

The crude product (4-ANPP) is obtained by filtration.

-

Recrystallize the crude product from petroleum ether (60-80°C) to yield colorless crystals of 4-anilino-N-phenethylpiperidine.[8]

-

Synthesis of Fentanyl from 4-anilino-N-phenethylpiperidine (4-ANPP)

This is the final acylation step.

-

Reactants:

-

4-anilino-N-phenethylpiperidine (from previous step)

-

Propionyl chloride

-

Halogenated hydrocarbon solvent (e.g., dichloroethane)

-

-

Procedure:

-

Dissolve the purified 4-anilino-N-phenethylpiperidine in a suitable halogenated hydrocarbon solvent.

-

React the solution with propionyl chloride. Caution: This reaction can be exothermic.

-

Isolate the resulting fentanyl through solvent extraction.

-

Purify the crude fentanyl by crystallization from petroleum ether (60-80°C).[8]

-

Note: Yields for the conversion of 4-ANPP to fentanyl in clandestine settings are highly variable but can be in the range of 60-90% or higher under optimized conditions.[9]

Mandatory Visualizations

Chemical Synthesis Pathway

References

- 1. Overdose Deaths Related to Fentanyl and Its Analogs â Ohio, JanuaryâFebruary 2017 | MMWR [cdc.gov]

- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

- 6. Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [cfsre.org]

The Pharmacology of Despropionyl Fentanyl (4-ANPP): A Technical Guide for Researchers

For research and informational purposes only.

This technical guide provides a detailed overview of the current understanding of despropionyl fentanyl (4-anilino-N-phenethylpiperidine, 4-ANPP), a critical precursor and primary metabolite of fentanyl and its numerous analogs. While direct and extensive pharmacological characterization of 4-ANPP is limited in published literature, this document synthesizes available data, focusing on its role as a biomarker, its relationship to fentanyl, and the analytical methodologies for its detection.

Introduction

Despropionyl fentanyl, or 4-ANPP, is the core structure of many synthetic opioids in the fentanyl class. It is formed by the depropionylation of fentanyl, a metabolic process that occurs in the human body after consumption. Consequently, the presence of 4-ANPP in biological samples is a reliable indicator of exposure to fentanyl or its analogs. While fentanyl is a potent µ-opioid receptor agonist, 4-ANPP itself is reported to have significantly lower, or negligible, direct opioid activity. Its primary significance in pharmacology and toxicology lies in its utility as a stable, long-lasting biomarker for forensic and clinical investigations.

Pharmacodynamics: A Comparative Overview

Direct quantitative data on the receptor binding affinity and functional potency of 4-ANPP at opioid receptors is scarce in peer-reviewed literature. The prevailing consensus is that its activity is substantially lower than that of its parent compound, fentanyl. To provide a clear pharmacological context, the following table summarizes the well-established pharmacodynamic profile of fentanyl.

Table 1: Pharmacodynamic Profile of Fentanyl (for comparison)

| Parameter | Receptor | Value | Species | Assay Type |

|---|---|---|---|---|

| Binding Affinity (Ki) | µ-Opioid | 0.38 - 1.3 nM | Human/Rat | Radioligand Binding |

| δ-Opioid | 13 - 186 nM | Human/Rat | Radioligand Binding | |

| κ-Opioid | 1600 - 3600 nM | Human/Rat | Radioligand Binding |

| Functional Potency (EC50) | µ-Opioid | 0.2 - 5.8 nM | Human | GTPγS Binding |

Note: This data is for fentanyl and serves as a reference point. It is anticipated that Ki and EC50 values for 4-ANPP would be several orders of magnitude higher, indicating significantly weaker interaction with opioid receptors.

Mu-Opioid Receptor Signaling Pathway

Fentanyl exerts its potent analgesic and euphoric effects by acting as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by receptor binding, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. While 4-ANPP is not a potent activator of this pathway, understanding the mechanism is crucial for contextualizing its relationship with fentanyl.

Caption: Canonical µ-opioid receptor (MOR) signaling pathway activated by fentanyl.

Pharmacokinetics and Metabolism

The primary clinical and forensic relevance of 4-ANPP stems from its role as a metabolite. Fentanyl undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Key Metabolic Reactions:

-

N-dealkylation: The major metabolic pathway, producing norfentanyl.

-

Hydroxylation: Produces hydroxyfentanyl.

-

Amide Hydrolysis: A key pathway where the propionyl group is cleaved from fentanyl to yield 4-ANPP. This reaction is less prominent than N-dealkylation but is critical for producing the stable 4-ANPP biomarker.

4-ANPP has a longer detection window in urine compared to fentanyl itself, making it a more reliable indicator of past fentanyl use.

4-ANPP: A Fentanyl Metabolite and Synthetic Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, occupies a unique and critical position in the pharmacology and forensic toxicology of fentanyl. It is recognized both as a minor metabolite of fentanyl and, significantly, as a primary precursor in the illicit synthesis of fentanyl and its analogues.[1][2][3][4] This dual role complicates the interpretation of its presence in biological samples, necessitating a thorough understanding of fentanyl's metabolic pathways and the analytical methods used for its detection. This guide provides a detailed examination of the relationship between 4-ANPP and fentanyl, focusing on metabolic pathways, quantitative data, and experimental protocols relevant to its identification and quantification.

Fentanyl Metabolism: The Role of 4-ANPP

Fentanyl undergoes extensive and rapid metabolism in the human body, primarily in the liver and intestinal mucosa, orchestrated by the cytochrome P450 (CYP) enzyme system.[5][6][7] The principal enzyme responsible for fentanyl's biotransformation is CYP3A4, with some contribution from CYP3A5.[5][8][9]

The metabolic breakdown of fentanyl proceeds via several key pathways:

-

N-dealkylation: This is the major metabolic route, where the phenethyl group is cleaved from the piperidine nitrogen, resulting in the formation of norfentanyl.[5][7][8] Norfentanyl is considered an inactive metabolite and is the primary analyte targeted in many toxicological screenings for fentanyl use.[1][8]

-

Amide Hydrolysis: A minor pathway for fentanyl metabolism involves the hydrolysis of the propionamide group. This reaction cleaves the propionyl group, yielding 4-ANPP (despropionyl fentanyl).[1][10] While considered a minor metabolite, the detection of 4-ANPP is an important indicator of fentanyl exposure.[1][10]

-

Hydroxylation: Fentanyl can also undergo hydroxylation at various positions on the phenethyl and phenyl rings, leading to the formation of hydroxyfentanyl and hydroxynorfentanyl.[8][9] These are also considered minor metabolites.

The presence of 4-ANPP in a biological sample can be attributed to the metabolic breakdown of fentanyl. However, it is also frequently present as an impurity in illicitly manufactured fentanyl, as it is a direct precursor in common synthesis routes.[2][11][12] Therefore, toxicology results alone cannot definitively determine whether the detected 4-ANPP originated from metabolism or from the ingestion of an impure product.[1][10] It is important to note that 4-ANPP is pharmacologically inactive.[1][10]

Caption: Metabolic pathways of fentanyl.

Quantitative Data

The concentration of fentanyl and its metabolites in biological fluids can vary widely depending on the dose, route of administration, and individual metabolic differences. The following table summarizes representative concentration ranges found in postmortem blood samples. It is important to note that 4-ANPP concentrations can be comparable to or even exceed those of the parent drug, particularly in cases involving illicitly manufactured fentanyl where it may be present as a contaminant.

| Analyte | Concentration Range in Postmortem Blood (ng/mL) | Notes |

| Fentanyl | 1.9 - 2.8 | In a case of furanyl fentanyl overdose, concentrations in this range were found in peripheral and cardiac blood.[13] |

| 4-ANPP | 4.3 - 5.8 | In the same case, 4-ANPP concentrations were higher than the parent compound in peripheral and cardiac blood.[13] |

| Furanyl Fentanyl | 0.26 - 390 | A study of urine samples found a wide range of concentrations for this fentanyl analog.[14] |

| 4-ANPP (in urine) | Average of 39.6 ng/mL | In the same urine study, the average concentration of 4-ANPP was comparable to that of furanyl fentanyl.[14] |

Experimental Protocols for Detection

The definitive identification and quantification of fentanyl and its metabolites, including 4-ANPP, in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

-

Sample Preparation:

-

Aliquots of biological samples (e.g., blood, urine, tissue homogenate) are collected.

-

An internal standard (e.g., a deuterated analog of fentanyl) is added to each sample to correct for matrix effects and variations in extraction efficiency.

-

For urine samples, a hydrolysis step may be included to cleave glucuronide conjugates and measure total metabolite concentrations.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected.

-

Further purification may be performed using solid-phase extraction (SPE) to remove interfering substances.

-

The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatograph.

-

The analytes are separated on a chromatographic column based on their physicochemical properties.

-

The separated analytes are introduced into the mass spectrometer.

-

In the mass spectrometer, the analytes are ionized, and the precursor ions are selected.

-

The precursor ions are fragmented, and the resulting product ions are detected.

-

The specific precursor-to-product ion transitions for each analyte provide high selectivity for identification and quantification.

-

Caption: General workflow for LC-MS/MS analysis.

Conclusion

4-ANPP is unequivocally a metabolite of fentanyl, formed via a minor metabolic pathway of amide hydrolysis. However, its role as a key precursor in the illicit synthesis of fentanyl means that its presence in toxicological samples cannot be solely attributed to metabolism. For researchers, scientists, and drug development professionals, understanding this dual nature of 4-ANPP is crucial for the accurate interpretation of analytical results and for developing more comprehensive strategies for monitoring fentanyl use and exposure. The use of highly sensitive and specific analytical techniques, such as LC-MS/MS, is essential for the reliable detection and quantification of fentanyl and its metabolites, including 4-ANPP.

References

- 1. axisfortox.com [axisfortox.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Scholars@Duke publication: Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. [scholars.duke.edu]

- 8. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 10. axisfortox.com [axisfortox.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

4-ANPP: A Comprehensive Technical Guide on its Legal Status, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. While pharmacologically inactive, its role as a direct precursor has led to stringent regulatory controls globally. This technical guide provides an in-depth overview of the legal status and scheduling of 4-ANPP, detailed experimental protocols for its synthesis and analysis, and relevant pharmacological context.

Legal Status and Scheduling of 4-ANPP

The escalating opioid crisis, largely fueled by the illicit production and distribution of fentanyl, has necessitated strict control over its precursors. 4-ANPP, being the immediate precursor to fentanyl, is subject to significant national and international regulations.

United States Scheduling

In the United States, the Drug Enforcement Administration (DEA) has classified 4-ANPP as a Schedule II immediate precursor under the Controlled Substances Act (CSA), effective August 30, 2010.[1][2][3][4] This scheduling was enacted under the authority of 21 U.S.C. 811(e), which permits an immediate precursor of a Schedule II substance to be placed in the same schedule.[1][2] This designation subjects 4-ANPP to the same stringent regulatory, administrative, civil, and criminal sanctions as fentanyl itself, with the primary goal of preventing its diversion for illicit fentanyl production.[1][2][4]

International Control

Recognizing the global nature of illicit drug manufacturing, international bodies have also taken measures to control 4-ANPP. In 2017, the United Nations Commission on Narcotic Drugs placed 4-ANPP in Table I of the Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 .[4][5] This requires signatory nations to implement measures to monitor the manufacture and distribution of 4-ANPP.

Several countries have implemented their own controls. For instance, Australia lists 4-ANPP as a Prohibited Substance (S9), Brazil classifies it as a Class D1 drug precursor, and the United Kingdom designates it as a Scheduled Precursor.[6] India also regulates 4-ANPP as a Schedule A controlled substance.[7]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of 4-ANPP is essential for its detection and analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄N₂ | [8] |

| Molecular Weight | 280.4 g/mol | [8] |

| Appearance | Yellow powder | [8] |

| Melting Point | 98.2 °C | [8] |

| Solubility | Soluble in acetonitrile, DMSO, and methanol. | [9] |

| CAS Number | 21409-26-7 | [3] |

Table 1: Physicochemical Properties of 4-ANPP

Quantitative analysis of 4-ANPP is crucial in forensic toxicology and in the analysis of seized drug samples. The following table summarizes typical limits of detection (LOD) and quantification (LOQ) in various biological matrices.

| Analytical Method | Matrix | LOD | LOQ | Reference |

| LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | [7] |

| LC-MS/MS | Urine | 40 pg/mL | - | [10] |

| LC-MS/MS | Hair | - | pg/mg range | [11] |

| GC-MS | Seized Drug Material | - | - | [12] |

Table 2: Analytical Detection and Quantification Limits for 4-ANPP

Experimental Protocols

Synthesis of 4-ANPP (Siegfried Method)

The most well-known route for the synthesis of 4-ANPP is the Siegfried method, which involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[3]

Reaction:

Detailed Protocol (based on literature descriptions):

-

Reaction Setup: To a suitable reaction vessel (e.g., a 2L autoclave), add N-phenethyl-4-piperidone (e.g., 54g, 0.266mol), aniline (e.g., 27.54g, 0.296mol), a catalytic amount of glacial acetic acid (e.g., 3.0ml), and a suitable solvent such as absolute ethanol (e.g., 1000ml).

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (e.g., 20g). An alternative reducing agent that can be used is sodium triacetoxyborohydride.[4]

-

Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a pressure of approximately 0.4 MPa.

-

Reaction Conditions: Heat the reaction mixture to around 60°C and maintain for approximately 2 hours with stirring.

-

Work-up and Isolation: After cooling to room temperature, remove the catalyst by filtration. The solvent is then removed under reduced pressure. The crude product can be crystallized from a suitable solvent (e.g., petroleum ether) to yield 4-ANPP as a white to yellow crystalline solid.

Analytical Detection of 4-ANPP

The detection of 4-ANPP in seized materials or biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for GC-MS Analysis:

GC-MS Protocol for Seized Drug Material:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the homogenized sample in a suitable solvent like chloroform or methanol to a concentration of approximately 1 mg/mL.[8]

-

GC Conditions (Typical):

-

Injector Temperature: 250-280°C

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 100°C) and increasing to a high temperature (e.g., 300°C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the detection of the molecular ion and characteristic fragment ions of 4-ANPP (e.g., m/z 40-550).

-

-

Data Analysis: Identify 4-ANPP by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.

LC-MS/MS Protocol for Biological Samples (e.g., Blood):

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 1 mL of blood, add an internal standard (e.g., fentanyl-d5).

-

Perform a solid-phase extraction using a suitable cartridge (e.g., a mixed-mode cation exchange column).

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC Conditions (Typical):

-

Column: A C18 or biphenyl reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-ANPP and the internal standard.

-

-

Data Analysis: Quantify 4-ANPP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

Pharmacological Context and Role in Fentanyl's Mechanism of Action

It is crucial to note that 4-ANPP is pharmacologically inactive and does not produce opioid effects. Its significance lies solely in its role as a precursor to fentanyl and its analogues. The presence of 4-ANPP in a biological sample is a definitive marker of exposure to fentanyl, either as a minor metabolite or as an impurity from illicitly manufactured fentanyl.

Fentanyl exerts its potent analgesic and euphoric effects by acting as a strong agonist at the mu (µ)-opioid receptor , a G-protein coupled receptor (GPCR). The signaling pathway initiated by fentanyl binding to the µ-opioid receptor is well-characterized.

Fentanyl Synthesis from 4-ANPP and Subsequent Mu-Opioid Receptor Signaling:

Upon binding of fentanyl to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein modulates ion channels, causing an increase in potassium efflux and a decrease in calcium influx. These cellular events lead to hyperpolarization and reduced neuronal excitability, ultimately producing the characteristic effects of fentanyl, including analgesia, euphoria, and respiratory depression.

Conclusion

4-ANPP is a critical chemical in the context of the global opioid crisis. Its strict legal control is a direct consequence of its indispensable role in the illicit synthesis of fentanyl. For researchers, scientists, and drug development professionals, a comprehensive understanding of its legal status, synthesis, and analytical detection is paramount for forensic analysis, toxicological studies, and the development of strategies to counter the proliferation of illicitly manufactured opioids. The information provided in this guide serves as a foundational resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 3. ajrconline.org [ajrconline.org]

- 4. osti.gov [osti.gov]

- 5. cfsre.org [cfsre.org]

- 6. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ojp.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 9. The synthesis of lactam analogues of fentanyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

The Emergence of a Key Forensic Marker: A Technical Guide to the Discovery and History of 4-ANPP in Forensic Toxicology

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, has emerged as a substance of critical importance in the field of forensic toxicology. Its significance is twofold: it is a direct chemical precursor in the illicit synthesis of fentanyl and its numerous analogs, and it is also a minor, pharmacologically inactive metabolite of these same compounds.[1][2] This dual role makes 4-ANPP an invaluable marker for forensic scientists, toxicologists, and law enforcement agencies in identifying the use of illicitly manufactured fentanyl and in tracking its production and distribution. This guide provides an in-depth technical overview of the discovery, history, and forensic application of 4-ANPP for researchers, scientists, and drug development professionals.

Discovery and History: An Offshoot of Fentanyl's Rise

The history of 4-ANPP is inextricably linked to the synthesis of fentanyl. Fentanyl was first synthesized in 1960 by Dr. Paul Janssen, the founder of Janssen Pharmaceutica.[3] However, the original Janssen synthesis route utilized benzylfentanyl as an intermediate and did not involve 4-ANPP.[2]

The prominence of 4-ANPP grew with the advent of alternative, more accessible synthesis routes adopted by clandestine laboratories. The most notable of these is the "Siegfried method," which became a popular choice for illicit fentanyl production. This method utilizes N-phenethyl-4-piperidone (NPP) and aniline, which undergo reductive amination to form 4-ANPP as the immediate precursor to fentanyl.[2] The final step involves reacting 4-ANPP with propionyl chloride to yield fentanyl.[2] Due to incomplete reactions or inadequate purification, 4-ANPP is frequently found as a contaminant in illicit fentanyl products.[2][3]

The proliferation of illicitly manufactured fentanyl, particularly since 2014, has led to a dramatic increase in opioid overdose deaths.[4] In response, forensic toxicology laboratories began to expand their testing panels to include not just fentanyl and its primary metabolite norfentanyl, but also key precursors and markers like 4-ANPP.[2] Recognizing its critical role in the illicit drug trade, the U.S. Drug Enforcement Administration (DEA) designated 4-ANPP as a Schedule II immediate precursor to fentanyl, bringing it under strict regulatory control.

The Role of 4-ANPP in Forensic Toxicology

The detection of 4-ANPP in forensic samples provides crucial, albeit complex, information.

A Dual-Source Analyte: Precursor and Metabolite

In biological samples such as blood or urine, the presence of 4-ANPP can stem from two distinct sources:

-

Ingestion of an Impure Product: Illicitly produced fentanyl often contains residual 4-ANPP from the synthesis process.[5] When an individual consumes such a product, the 4-ANPP is absorbed and can be detected in their system.

-

Metabolism: Fentanyl and several of its analogs undergo amide hydrolysis in the body to form 4-ANPP.[1][2] This is considered a minor metabolic pathway compared to the primary N-dealkylation that produces norfentanyl.[2]

It is a consensus among forensic toxicologists and pathologists that toxicology results alone cannot definitively distinguish between these two sources.[2] However, the analysis of any accompanying non-biological evidence, such as seized powders or pills, can provide clarity. If 4-ANPP is identified in the drug evidence itself, it strongly suggests the fentanyl is of illicit origin.[4]

Pharmacological Inactivity

Crucially, 4-ANPP is considered pharmacologically inactive and does not contribute to the opioid effects or toxicity of fentanyl.[1][2] For this reason, it is generally not listed as a cause of death in overdose cases.[2] Its presence is solely valued as a marker for exposure to fentanyl or its analogs.

Quantitative Data in Forensic Toxicology

The concentration of 4-ANPP in biological specimens can vary widely depending on the dose, purity of the fentanyl product consumed, and individual metabolic differences. The following tables summarize quantitative findings from various forensic toxicology studies.

Table 1: Concentrations of 4-ANPP in Postmortem Blood Samples

| Specimen Type | Number of Cases (n) | Average Concentration (ng/mL or µg/L) | Concentration Range (ng/mL or µg/L) | Source(s) |

| Peripheral/Femoral Blood | 9 | 3.13 µg/L (± 2.37) | Not specified | [6] |

| Peripheral Blood | 1 | 4.3 ng/mL | Not specified | [1] |

| Cardiac Blood | 1 | 5.8 ng/mL | Not specified | [1] |

| Femoral Blood | 1 | 50.4 ng/mL | Not specified | [7] |

| Cardiac Blood | 1 | 93.5 ng/mL | Not specified | [7] |

Table 2: Concentrations of 4-ANPP in Urine and Other Biological Matrices

| Specimen Type | Number of Cases (n) | Average Concentration (ng/mL or µg/L) | Concentration Range (ng/mL or µg/L) | Source(s) |

| Urine | 10 | 50.5 µg/L (± 50.9) | Not specified | [6] |

| Urine | 51 | 39.6 ng/mL | 0.5 - 1.56 ng/mL (in some heroin samples) | [3] |

| Urine | 1 | 171.7 ng/mL | Not specified | [7] |

| Hair | 2 | 10.8 ng/g (± 0.57) | Not specified | [6] |

| Liver | 1 | >40 ng/g | Not specified | [1] |

| Bile | 1 | 41.9 ng/g | Not specified | [7] |

| Cerebrospinal Fluid | 1 | 10.2 ng/mL | Not specified | [7] |

Table 3: Prevalence of 4-ANPP in Seized Drug Samples

| Year(s) | Number of Seizures Analyzed | Prevalence of 4-ANPP | Source |

| 2017 | Not specified | 4th most prevalent fentanyl-related compound | |

| 2016-2017 | 2,758 | Most prevalent fentanyl-related compound |

Experimental Protocols for 4-ANPP Analysis

The definitive identification and quantification of 4-ANPP in forensic toxicology laboratories are predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to isolate 4-ANPP from the complex biological matrix (e.g., blood, urine) and concentrate it for analysis. Common techniques include:

1. Solid-Phase Extraction (SPE)

This is a highly effective and common method for cleaning and concentrating analytes.

-

Objective: To isolate 4-ANPP from biological matrices using a solid sorbent.

-

Methodology:

-

Pre-treatment: A 100 µL aliquot of whole blood or urine is diluted 1:1 with a 0.1% formic acid solution.[8]

-

Column Conditioning: A mixed-mode cation exchange SPE cartridge (e.g., ISOLUTE® HCX or EVOLUTE® EXPRESS CX) is conditioned with methanol followed by deionized water or equilibration buffer.

-

Sample Loading: The pre-treated sample is loaded onto the SPE column.

-

Washing: The column is washed with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water and methanol.

-

Elution: 4-ANPP is eluted from the sorbent using a solvent, often a mixture of a chlorinated solvent, an alcohol, and a base (e.g., 78:20:2 dichloromethane/isopropanol/ammonium hydroxide).[8]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.[8]

-

2. Liquid-Liquid Extraction (LLE)

A classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.

-

Objective: To partition 4-ANPP from the aqueous biological sample into an organic solvent.

-

Methodology:

-

pH Adjustment: The biological sample (e.g., 5 mL of urine) is made basic by adding a buffer or a base like ammonium hydroxide to a pH of ~9.

-

Extraction: An immiscible organic solvent (e.g., n-butyl chloride) is added, and the mixture is vortexed or rotated to facilitate the transfer of 4-ANPP into the organic layer.

-

Separation: The mixture is centrifuged to separate the aqueous and organic layers.

-

Back-Extraction (Optional but recommended for cleanup): The organic layer is transferred to a new tube containing an acidic solution (e.g., 1N HCl). The mixture is again vortexed and centrifuged. 4-ANPP moves into the acidic aqueous layer, leaving neutral and acidic interferences behind in the organic layer.

-

Final Steps: The pH of the aqueous layer is adjusted back to basic, and the analyte is re-extracted into a fresh organic solvent, which is then evaporated and reconstituted for analysis.

-

3. Protein Precipitation

A simpler, faster method often used for blood or plasma samples.

-

Objective: To remove proteins from the sample, which can interfere with the analysis.

-

Methodology:

-

Precipitation: A cold organic solvent, typically acetonitrile, is added to the blood or serum sample (e.g., in a 2:1 or 3:1 ratio).[3]

-

Vortexing: The sample is vortexed to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing 4-ANPP, is carefully collected and can be either injected directly, diluted, or evaporated and reconstituted for analysis.[3]

-

LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatography (LC):

-

Column: Reversed-phase columns such as C18 or Biphenyl are commonly used for separation.[6][8]

-

Mobile Phase: A typical mobile phase consists of two solvents:

-

Elution: A gradient elution is typically employed, where the percentage of the organic solvent (Solvent B) is increased over time to effectively separate the analytes. A representative gradient might start at 5-10% B, ramp up to 95% B, and then return to initial conditions for column re-equilibration.[6]

-

Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.[6]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive Electrospray Ionization (ESI+) is used to generate positively charged ions of 4-ANPP.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions. For 4-ANPP (molecular weight ~280.4 g/mol ), a common precursor ion is m/z 281.2. Product ions for confirmation and quantification would be specific fragments of this precursor.

-

Mandatory Visualizations

References

- 1. Distribution of furanyl fentanyl and 4-ANPP in an accidental acute death: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axisfortox.com [axisfortox.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ndews.umd.edu [ndews.umd.edu]

- 8. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

The Significance of 4-ANPP as an Impurity in Seized Fentanyl Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical chemical intermediate and a significant impurity found in illicitly manufactured fentanyl and its analogues. The presence and concentration of 4-ANPP in seized drug samples offer valuable forensic intelligence, shedding light on the synthetic routes employed in clandestine laboratories. This document details the chemical properties of 4-ANPP, its role in common fentanyl synthesis pathways, and its toxicological profile. Furthermore, it presents a compilation of quantitative data on 4-ANPP concentrations found in seized samples, outlines detailed experimental protocols for its detection and quantification using advanced analytical techniques, and provides visual representations of key synthetic and analytical workflows.

Introduction

The ongoing opioid crisis is largely fueled by the proliferation of illicitly manufactured fentanyl and its potent analogues. Understanding the chemistry behind clandestine fentanyl production is paramount for law enforcement, forensic scientists, and public health officials. 4-anilino-N-phenethylpiperidine, also known as despropionyl fentanyl, is a direct precursor in the synthesis of fentanyl and is frequently detected as an impurity in seized drug exhibits.[1][2] Its presence is a key indicator that the fentanyl was not diverted from pharmaceutical sources but was produced in a clandestine laboratory, often through incomplete reactions or inadequate purification.[2][3]

This guide serves as a comprehensive resource for professionals in the fields of forensic chemistry, toxicology, and pharmaceutical sciences, providing the technical details necessary to understand and investigate the significance of 4-ANPP in the context of the illicit fentanyl trade.

Chemical and Pharmacological Profile of 4-ANPP

-

IUPAC Name: N-phenyl-1-(2-phenylethyl)piperidin-4-amine

-

CAS Number: 21409-26-7

-

Molar Mass: 280.415 g/mol

-

Legal Status: 4-ANPP is controlled as a Schedule II substance in the United States under the Controlled Substances Act.[2]

Pharmacologically, 4-ANPP is considered to be inactive, meaning it does not produce any significant opioid effects on its own.[3] Its primary significance in forensic toxicology is as a marker for the use or exposure to illicitly manufactured fentanyl. There is a consensus among medical examiners to not include 4-ANPP in the cause of death due to its pharmacological inactivity.[4]

4-ANPP in Fentanyl Synthesis

4-ANPP is a key intermediate in several well-established fentanyl synthesis routes, most notably the Siegfried and Gupta methods. Its presence as an impurity in the final product is often a result of incomplete acylation, where 4-ANPP is not fully converted to fentanyl.

The Siegfried Synthesis

The Siegfried method is a widely recognized route for fentanyl synthesis. In this pathway, N-phenethyl-4-piperidone (NPP) is reacted with aniline to form an imine, which is then reduced to yield 4-ANPP. The final step involves the acylation of 4-ANPP with propionyl chloride or propionic anhydride to produce fentanyl.

The Janssen Synthesis

The Janssen method, the original patented synthesis, is generally considered more complex than the Siegfried route. While it also involves a piperidine precursor, the specific intermediates differ, and it is less commonly associated with 4-ANPP as a primary impurity compared to the Siegfried and Gupta routes. Shifts in precursor availability have led to clandestine chemists adapting and combining elements of different methods.[5]

The Gupta Synthesis

In response to international controls on NPP, clandestine chemists have increasingly turned to the Gupta method. This route often starts with 4-piperidone and can generate 4-ANPP through a different series of reactions. A notable impurity associated with the Gupta route is phenethyl-4-ANPP, which indicates a potential shift in the precursors being used by illicit manufacturers.[5][6]

References

- 1. regulations.gov [regulations.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical intermediate in the synthesis of fentanyl and its analogues.[1][2] Understanding the primary synthetic pathways to 4-ANPP is essential for law enforcement, forensic chemists, and researchers in the fields of toxicology and pharmacology. This technical guide provides a detailed overview of the two predominant synthesis routes for 4-ANPP: the Siegfried method and the Gupta method.

The Siegfried route involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2] The Gupta method, developed as an alternative to circumvent regulations on NPP, utilizes the alkylation of 4-anilinopiperidine (4-AP) with a phenethyl halide.[3][4] This guide will delve into the detailed experimental protocols for each method, present quantitative data in a clear, tabular format, and provide visual representations of these chemical pathways.

Core Synthesis Routes

The formation of 4-ANPP is primarily achieved through two well-documented synthetic strategies.

The Siegfried Method

The Siegfried method is a classical approach that involves the direct reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2] This one-pot reaction typically employs a reducing agent to convert the intermediate imine, formed from the condensation of NPP and aniline, into the final 4-ANPP product.

The Gupta Method

The Gupta method emerged as a response to the increased control of NPP. This route starts with 4-anilinopiperidine (4-AP) and introduces the phenethyl group via alkylation, typically with a phenethyl halide such as phenethyl bromide.[3][4]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes leading to 4-ANPP formation.

Siegfried Method: Reductive Amination of NPP

This protocol is adapted from a patented method describing the catalytic hydrogenation of NPP and aniline.[5]

Workflow:

Procedure:

-

To a 2L autoclave, add N-phenethyl-4-piperidone (54g, 0.266mol), aniline (27.54g, 0.296mol), glacial acetic acid (3.0ml), dry 3A molecular sieves (75g), absolute ethanol (1000ml), and Raney-Ni (20g).[1]

-

Purge the air in the autoclave with nitrogen.[1]

-

Introduce hydrogen to a pressure of 0.4 MPa.[1]

-

Heat the reaction mixture to 60°C and maintain for 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Remove the solid catalyst by suction filtration to obtain a light yellow solution.[1]

-

Distill off the ethanol under reduced pressure.[1]

-

Add petroleum ether (20ml), cool to induce crystallization, and isolate the white crystals of 4-ANPP by suction filtration.[1]

Gupta Method: Alkylation of 4-Anilinopiperidine

This protocol is based on a method for the synthesis of 4-anilinopiperidine derivatives.[1]

Workflow:

Procedure:

-

In a suitable reactor, dissolve 4-anilinopiperidine (1 eq) in acetonitrile.[1]

-

Add potassium carbonate (2.0 eq).[1]

-

Heat the mixture to 50°C.[1]

-

Slowly add the phenethyl bromide (1.05 eq) over a period of 2 hours.[1]

-

Maintain the reaction temperature at 50°C and stir for 8-12 hours, monitoring the reaction progress by HPLC.[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Filter off the inorganic salts.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-ANPP.[1]

-

Further purification can be achieved by salt formation and recrystallization.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis routes of 4-ANPP.

| Parameter | Siegfried Method | Gupta Method (Derivative Synthesis) |

| Starting Materials | N-phenethyl-4-piperidone (NPP), Aniline | 4-Anilinopiperidine (4-AP), Phenethyl Bromide |

| Key Reagents/Catalysts | Raney-Ni, H₂ | Potassium Carbonate |

| Solvent | Ethanol | Acetonitrile |

| Reaction Temperature | 60°C[1] | 50°C[1] |

| Reaction Time | 2 hours[1] | 8-12 hours[1] |

| Reported Yield | 88.1% - 89.9%[5] | 59.0% - 76.5% (overall)[1] |

| Reported Purity (HPLC) | 99.5% - 99.7%[5] | 96.5% - 98.5%[1] |

Conclusion

The Siegfried and Gupta methods represent the two primary pathways for the synthesis of 4-ANPP, a key precursor in the production of fentanyl and its analogues. The Siegfried route, a reductive amination, is a high-yield and high-purity method when starting from NPP. The Gupta route provides a viable alternative by alkylating 4-AP, thereby avoiding the use of the regulated precursor NPP. The choice of synthetic route in clandestine settings is often influenced by the availability and regulatory status of the starting materials. A thorough understanding of these synthesis pathways, including their specific experimental parameters and potential impurities, is crucial for forensic analysis and for developing strategies to control the illicit production of synthetic opioids.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Detection of 4-ANPP in Whole Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical analyte in forensic and clinical toxicology. It is a precursor in the illicit synthesis of fentanyl and several of its analogues, and also a metabolite of various fentanyl-related compounds.[1][2][3] Consequently, its detection in whole blood is a reliable indicator of exposure to fentanyl or its analogues.[3] This document provides detailed application notes and protocols for the analytical detection of 4-ANPP in whole blood, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Analytical Methods Overview

LC-MS/MS is the predominant technique for the quantification of 4-ANPP in whole blood due to its high sensitivity and selectivity.[4][5] GC-MS offers a viable alternative, often requiring derivatization to improve the chromatographic properties of the analyte.[6] The choice of method may depend on instrument availability, desired sensitivity, and laboratory workflow.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the detection of 4-ANPP in whole blood using LC-MS/MS as reported in various studies.

| Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |

| LC-MS/MS | 0.017–0.056 | 0.100–0.500 | 64–97 | [7] |

| LC-MS/MS | 0.05 | Not Specified | Not Specified | [8] |

| LC-MS/MS | 0.0125 (for plasma) | 0.025 (for plasma) | Not Specified | [9] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 4-ANPP in Whole Blood

This protocol describes a robust method for the quantitative analysis of 4-ANPP in whole blood using solid-phase extraction (SPE) followed by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

-

Materials:

-

Whole blood samples, calibrators, and quality controls

-

Internal Standard (IS) working solution (e.g., 4-ANPP-d5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mixed-mode solid-phase extraction (SPE) cartridges

-

Methanol, Acetonitrile (ACN), Water (HPLC grade)

-

0.1% Formic acid in water and acetonitrile

-

Ammonium hydroxide

-

Methylene chloride, Isopropanol

-

-

Procedure:

-

To 1.0 mL of whole blood, add 4.0 mL of PBS.[7]

-

Spike with an appropriate volume of the internal standard solution.

-

Vortex mix the sample.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the prepared sample onto the SPE cartridge.

-

Wash the cartridge sequentially with water, 1.0 M acetic acid, and methanol to remove interferences.[10]

-

Dry the cartridge thoroughly.

-

Elute the analyte and internal standard with 3.0 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) mixture.[10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 0.1% formic acid in water: 0.1% formic acid in acetonitrile).[7]

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A biphenyl or C18 analytical column (e.g., Raptor Biphenyl).[7]

-

Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp down to a low percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[7]

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C.[7]

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-ANPP: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

-

4-ANPP-d5 (IS): Precursor ion > Product ion

-

-

Optimize ion source parameters (e.g., ion spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

3. Data Analysis

-

Integrate the peak areas for the quantifier and qualifier ions of 4-ANPP and the quantifier ion of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of 4-ANPP in the unknown samples by interpolation from the calibration curve.

Protocol 2: GC-MS Analysis of 4-ANPP in Whole Blood (General Approach)

This protocol outlines a general procedure for the analysis of 4-ANPP in whole blood by GC-MS, which may require derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Materials:

-

Whole blood samples, calibrators, and quality controls

-

Internal Standard (IS) working solution (e.g., a structural analog suitable for GC-MS)

-

Saturated borate buffer (pH 9)

-

1-Chlorobutane or other suitable organic solvent

-

Derivatizing agent (e.g., propionic anhydride, BSTFA)

-

Ethyl acetate

-

-

Procedure:

-

To 1 mL of whole blood, add the internal standard.

-

Add a basic buffer (e.g., saturated borate buffer, pH 9) and vortex.

-

Add an extraction solvent (e.g., 1-chlorobutane), vortex thoroughly, and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Perform a back-extraction into an acidic solution, followed by re-extraction into an organic solvent to further clean up the sample if necessary.

-

Evaporate the final organic extract to dryness.

-

Derivatization (if necessary): Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) and add the derivatizing agent. Heat the mixture as required by the specific derivatization protocol (e.g., 70°C for 30 minutes).[6]

-

After cooling, the sample is ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatography:

-

Column: A low-bleed, mid-polarity capillary column (e.g., Rxi-5Sil MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Splitless injection mode.

-

Inlet Temperature: 275°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a short period, then ramp at a controlled rate (e.g., 40°C/min) to a final temperature (e.g., 320°C) and hold.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

-

SIM Ions: Select at least three characteristic ions for 4-ANPP (or its derivative) and the internal standard for monitoring.

-

3. Data Analysis

-

Similar to the LC-MS/MS protocol, use the peak area ratio of the target analyte to the internal standard to construct a calibration curve and quantify the concentration of 4-ANPP in unknown samples.

Visualizations

Caption: LC-MS/MS experimental workflow for 4-ANPP analysis.

Caption: General GC-MS experimental workflow for 4-ANPP analysis.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Chemical derivatization for forensic drug analysis by GC- and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Whole blood analysis for medical diagnostics by GC‐MS with Cold EI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Anilino-N-phenethylpiperidine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. Its detection and quantification in seized drug materials are of paramount importance for forensic investigations, drug trafficking analysis, and public health monitoring. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted analytical technique for the identification and quantification of 4-ANPP in various samples. This document provides a detailed protocol for the analysis of 4-ANPP using GC-MS, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established forensic chemistry practices and validated analytical procedures.[1][2]

Data Presentation

| Validation Parameter | Typical Performance | Description |

| Limit of Detection (LOD) | 1 - 10 µg/mL | The lowest concentration of an analyte in a sample that can be reliably detected.[3] |

| Limit of Quantification (LOQ) | 5 - 25 µg/mL | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

| Linearity (R²) | > 0.99 | A measure of how well a calibration curve fits the experimental data over a given concentration range. |

| Accuracy / Bias | Within ±15% of the true value | The closeness of a measured value to a known true value. |

| Precision (RSD) | < 15% | The degree of agreement among a series of measurements of the same sample. |

| Recovery | 80 - 110% | The percentage of the true amount of an analyte that is detected by the analytical method. |

Experimental Protocols

The following protocols provide detailed methodologies for the sample preparation and GC-MS analysis of 4-ANPP in solid drug materials.

Sample Preparation: Solid Drug Material

This protocol is adapted for the analysis of 4-ANPP in powder samples, often referred to as 'dope' samples in a forensic context.[1][2]

Materials and Reagents:

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

Procedure:

-

Sample Homogenization: Ensure the solid drug material is homogenous by grinding or mixing.

-

Weighing: Accurately weigh approximately 10 mg of the homogenized sample into a clean glass vial.

-

Dissolution: Add 10 mL of methanol to the vial to achieve a concentration of approximately 1 mg/mL.

-

Extraction: Vortex the sample for 2 minutes to ensure complete dissolution of 4-ANPP.

-

Clarification: If insoluble cutting agents or excipients are present, centrifuge the sample at 3000 rpm for 5 minutes to pellet the solids.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis. For quantitative analysis, a single-step basic liquid-liquid extraction may be employed for enhanced chromatography.[1][2]

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of 4-ANPP. These parameters may require optimization based on the specific instrument and column used.[4]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MS or equivalent |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-550 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 4-ANPP.

Caption: Experimental workflow for 4-ANPP analysis by GC-MS.

Caption: Logical flow of 4-ANPP analysis and interpretation.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 4-ANPP quantification.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-anilino-N-phenethylpiperidine (4-ANPP) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-ANPP is a crucial analyte as it is a metabolite and a known synthetic precursor to fentanyl and its analogs.[1][2]

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of analytes in complex biological matrices. This technique is particularly well-suited for the analysis of 4-ANPP, a key indicator of exposure to or synthesis of illicitly manufactured fentanyl.[2][3] The methods outlined below provide robust and reliable procedures for the extraction and quantification of 4-ANPP from whole blood, urine, and hair.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for 4-ANPP quantification. This allows for a clear comparison of key method parameters across different studies and matrices.

| Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Recovery (%) | Citation |

| Whole Blood | 0.1 ng/mL | 0.1 - 100 ng/mL | 64 - 97% | [4][5] |

| Whole Blood | 0.016 - 0.1 µg/L | 0.1 - 0.5 µg/L | 38 - 140% | [6] |

| Whole Blood | 2 - 6 ng/L | Not Specified | Not Specified | [7] |

| Urine | 0.01 µg/L | LOQ - 100 µg/L | 64 - 114% | [6] |

| Urine | 2 - 6 ng/L | Not Specified | Not Specified | [7] |

| Hair | 11 - 21 pg/mg | Not Specified | Not Specified | [7] |

Experimental Protocols

Detailed methodologies for sample preparation, LC, and MS/MS analysis are provided below. These protocols are based on established and validated methods from the scientific literature.

Sample Preparation

Choice of sample preparation technique depends on the matrix and the desired level of sensitivity.

3.1.1. Solid Phase Extraction (SPE) for Whole Blood

This method is suitable for cleaning up complex matrices like whole blood to reduce matrix effects.

-

Materials:

-

Procedure:

-

Precondition the SPE column with 3.0 mL of methanol, followed by 3.0 mL of water, and finally 1.0 mL of phosphate buffer.

-

Load 1 mL of the whole blood sample onto the column.

-

Wash the column with 3.0 mL of deionized water, followed by 1.0 mL of 1.0 M acetic acid, and then 3.0 mL of methanol.

-

Dry the column thoroughly under vacuum.

-

Elute the analytes with 3.0 mL of a freshly prepared mixture of methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

3.1.2. Protein Precipitation for Whole Blood

A simpler and faster method for sample preparation, though it may result in higher matrix effects compared to SPE.

-

Materials:

-

Acetonitrile

-

-

Procedure:

-

To 0.5 mL of whole blood, add 1.5 mL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

-

3.1.3. Dilute-and-Shoot for Urine

This is the simplest preparation method, suitable for urine samples where the analyte concentration is expected to be high.

-

Materials:

-

LC-MS grade water

-

-

Procedure:

-

Dilute the urine sample 1:10 (or as appropriate) with LC-MS grade water.

-

Vortex and inject directly into the LC-MS/MS system.

-

Liquid Chromatography (LC)

-

Column: A reversed-phase column, such as a C18 or a biphenyl column, is typically used. For example, a Restek Raptor Biphenyl column (150 mm x 3.0 mm, 2.7 µm).[8][9]

-

Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer.[6]

-

Mobile Phase B: 0.05% formic acid in acetonitrile.[6]

-

Flow Rate: 0.35 mL/min.[6]

-

Gradient:

-

Initial: 5% B, hold for 1 min.

-

Ramp to 30% B over 3.5 min.

-

Ramp to 95% B over 0.5 min, hold for 0.5 min.

-

Return to 5% B in 0.1 min and hold for 2.4 min for re-equilibration.[6]

-

-

Column Temperature: 50°C.[6]

-

Injection Volume: 10 µL.[6]

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

-

Capillary Voltage: 0.5 kV.[6]

-

Source Temperature: 150°C.[6]

-

Desolvation Temperature: 650°C.[6]

-

Cone Gas Flow: 20 L/h.[6]

-

Desolvation Gas Flow: 1200 L/h.[6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ions for 4-ANPP should be optimized by infusing a standard solution into the mass spectrometer. Commonly used transitions can be found in the literature.

-

An internal standard, such as 4-ANPP-d5, should be used to ensure accuracy and precision.[10]

-

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of 4-ANPP.

Caption: Workflow for 4-ANPP analysis.

Caption: Sample preparation decision tree.

References

- 1. agilent.com [agilent.com]

- 2. axisfortox.com [axisfortox.com]

- 3. axisfortox.com [axisfortox.com]

- 4. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 7. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Development of a Validated Method for the Quantification of 4-ANPP in Urine Samples

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a critical analyte in forensic and clinical toxicology. It is recognized as a precursor in the illicit synthesis of fentanyl and several of its analogs, and also as a metabolite of some of these compounds.[1][2] Its presence in urine can be an indicator of exposure to fentanyl or its analogs.[1] Therefore, a robust and validated analytical method for the quantification of 4-ANPP in urine is essential for forensic investigations, clinical toxicology, and monitoring programs. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-ANPP in human urine samples.

Analytical Method

A sensitive and specific method for the quantification of 4-ANPP in urine has been developed and validated using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3] This methodology offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing.

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation, which minimizes matrix effects and reduces sample preparation time.

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 5,000 rpm for 10 minutes at 4°C to pellet any particulate matter.[3][4]

-

Transfer 100 µL of the supernatant to a clean sample vial.[3][4]

-

Add 900 µL of de-ionized water to the vial, resulting in a 1:10 dilution.[3][4]

-

Spike the diluted sample with an appropriate internal standard (e.g., Fentanyl-d5).[5]

-

Cap the vial and vortex thoroughly before placing it in the autosampler for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Specification |

| Liquid Chromatography | Agilent 1290 UHPLC or equivalent[4] |

| Column | Poroshell EC C18 (2.1x50mm, 2.7 µm) or equivalent[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol[4] |

| Gradient | Optimized for separation of 4-ANPP and internal standard |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL[4] |

| Column Temperature | 50°C[5] |

| Mass Spectrometry | Agilent Ultivo Triple Quadrupole LC/MS or equivalent[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for 4-ANPP and Fentanyl-d5 (Internal Standard)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-ANPP | To be optimized | To be optimized | To be optimized |

| Fentanyl-d5 | To be optimized | To be optimized | To be optimized |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation

The analytical method was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines.[2] The validation parameters included linearity, sensitivity (limit of detection and quantification), accuracy, precision, and selectivity.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (Calibration Range) | 0.50–100.0 ng/mL[5] |

| Correlation Coefficient (r²) | >0.996[3][4] |

| Limit of Detection (LOD) | 0.05 ng/mL[2] |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[1][2] |

| Accuracy (% Bias) | Within ±20% of the nominal concentration[5] |

| Precision (%RSD) | <15%[5] |

| Selectivity | No interfering peaks observed in blank urine samples[5] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the analysis of 4-ANPP in urine samples.

Caption: Experimental workflow for 4-ANPP analysis in urine.

Caption: Logical relationship of 4-ANPP presence in urine.

Conclusion